GNE-617 hydrochloride
Description
Significance of NAD+ Metabolism in Cellular Homeostasis and Disease
Role of NAD+ in fundamental cellular processes
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a fundamental coenzyme essential for a multitude of cellular functions. It is a key player in redox reactions, which are vital for energy production through processes like glycolysis. news-medical.netahajournals.org Beyond its role in energy metabolism, NAD+ serves as a critical substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.govfrontiersin.org These enzymes are involved in crucial cellular activities such as DNA repair, chromatin remodeling, gene expression, and cell signaling. ahajournals.orgcdnsciencepub.com The maintenance of adequate NAD+ levels is, therefore, indispensable for cellular homeostasis, and its dysregulation is implicated in aging and various diseases. nih.govcdnsciencepub.com
Interplay of NAD+ biosynthetic pathways: de novo, Preiss-Handler, and salvage pathways
Mammalian cells utilize three primary pathways to synthesize NAD+: the de novo pathway, the Preiss-Handler pathway, and the salvage pathway. stanford.eduaboutnad.comresearchgate.net The de novo pathway begins with the dietary amino acid tryptophan. stanford.eduwikipathways.org The Preiss-Handler pathway utilizes nicotinic acid (NA), another dietary precursor. stanford.eduwikipathways.org The salvage pathway recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions, back into NAD+. aboutnad.comwikipathways.orgnih.gov This recycling mechanism is crucial for maintaining the cellular NAD+ pool. nih.gov While the de novo and Preiss-Handler pathways contribute to NAD+ synthesis, the salvage pathway is considered the predominant route in most mammalian tissues. cdnsciencepub.com
NAMPT as the rate-limiting enzyme in the NAD+ salvage pathway
Within the salvage pathway, Nicotinamide Phosphoribosyltransferase (NAMPT) functions as the rate-limiting enzyme. nih.govfrontiersin.orgnih.govnih.gov It catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key intermediate that is subsequently converted to NAD+. news-medical.netnih.govresearchgate.net Due to its critical position, NAMPT activity directly influences the intracellular concentration of NAD+, making it a central regulator of cellular energy and signaling networks. nih.govcdnsciencepub.com
NAMPT as a Therapeutic Target
Upregulation and increased NAD+ demand in various cancers
Cancer cells exhibit altered metabolic states characterized by increased energy and biosynthetic demands to support their rapid proliferation. news-medical.netnih.gov This heightened metabolic activity leads to a significantly increased demand for NAD+. cdnsciencepub.comnih.gov Consequently, many types of cancer, including colorectal, ovarian, breast, and gastric tumors, often overexpress NAMPT to ensure a sufficient supply of NAD+. news-medical.netnih.gov This dependency on the NAMPT-mediated salvage pathway makes NAMPT an attractive therapeutic target for cancer treatment. nih.govtandfonline.com
Concept of synthetic lethality relationships with NAPRT1
The concept of synthetic lethality offers a promising strategy for targeting cancer cells. This approach involves identifying two genes that are non-essential for cell survival when individually inactivated, but whose simultaneous inhibition leads to cell death. A synthetic lethal relationship exists between NAMPT and nicotinate (B505614) phosphoribosyltransferase (NAPRT1), the key enzyme in the Preiss-Handler pathway. acs.orgnih.gov Some tumors exhibit a deficiency in NAPRT1, often due to promoter methylation, making them solely reliant on the NAMPT salvage pathway for NAD+ synthesis. aacrjournals.orgnih.gov In such NAPRT1-deficient tumors, inhibiting NAMPT can lead to a catastrophic depletion of NAD+ and subsequent cell death, while normal tissues with functional NAPRT1 can still produce NAD+ from nicotinic acid and are thus spared. tandfonline.comacs.orgaacrjournals.org This provides a therapeutic window for NAMPT inhibitors.
Properties
Molecular Formula |
C21H16ClF2N3O3S |
|---|---|
Molecular Weight |
463.88 |
SMILES |
FC1=CC(F)=CC(S(C2=CC=C(C/N=C(O)/C3=CN4C=CN=C4C=C3)C=C2)(=O)=O)=C1.Cl |
Purity |
>= 98.00% |
Synonyms |
(Z)-N-(4-((3,5-difluorophenyl)sulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carbimidic acid hydrochloride |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Gne 617 Hydrochloride As a Nampt Inhibitor
Identification and Chemical Series Development
The development of GNE-617 was part of a broader effort to identify new chemical entities capable of potently and selectively inhibiting the NAMPT enzyme. nih.govresearchgate.net It belongs to a class of amide-containing NAMPT inhibitors and is considered a second-generation inhibitor in this field. researchgate.net
The identification of GNE-617 was facilitated by structure-based drug design methodologies. researchgate.netanjiechem.com This approach utilizes the three-dimensional structural information of the target protein, NAMPT, to design molecules that can bind with high affinity and specificity to its active site. Researchers engineered GNE-617 and its analogs to fit within the tunnel-shaped cavity of the NAMPT enzyme where the natural substrate, nicotinamide (B372718), binds. researchgate.netoncotarget.com Similar to other potent NAMPT inhibitors, GNE-617 features an aromatic nitrogen atom positioned for phosphoribosylation by the enzyme, a process confirmed by mass spectrometry and co-crystal structures for related compounds and believed to be essential for potent cellular activity. researchgate.net The crystal structure of NAMPT in complex with a close analog of GNE-617 has been determined, providing detailed insights into the binding interactions that contribute to its inhibitory activity. nih.gov
GNE-617 is one of several potent NAMPT inhibitors developed for anticancer research, a landscape that includes compounds like FK866 (also known as APO866), CHS-828 (also known as GMX-1778), GNE-618, and STF-118804. researchgate.netnih.gov These inhibitors, while all targeting NAMPT, belong to distinct chemical classes and exhibit different properties. researchgate.netplos.org
Studies on acquired resistance have highlighted the differences between these inhibitors. Cancer cell lines that develop resistance to one NAMPT inhibitor often show cross-resistance to others, but the degree of resistance can vary. nih.gov For instance, a mutation known as H191R confers significant resistance to FK866 but less resistance to GNE-617. nih.gov Conversely, mutations like S165F and S165Y result in preferential and high-level resistance to GNE-618 compared to the more modest resistance observed with GMX-1778 and FK866. nih.govplos.org Preclinical studies have also revealed differences in toxicity profiles; for example, GNE-617 was associated with more severe retinal toxicity in rats compared to GMX-1778 at similar exposures. medchemexpress.commedchemexpress.com
Table 1: Comparative Context of GNE-617 and Other NAMPT Inhibitors
| Compound | Also Known As | Key Comparative Findings |
|---|---|---|
| GNE-617 | - | A potent, second-generation, amide-containing NAMPT inhibitor. researchgate.net Shows differential resistance patterns compared to other inhibitors. nih.gov |
| FK866 | APO866, WK175 | A well-studied, first-generation NAMPT inhibitor. researchgate.netnih.gov Cells with the H191R mutation are highly resistant to FK866 but less so to GNE-617. nih.gov |
| CHS-828 | GMX-1778 | A first-generation NAMPT inhibitor that has entered clinical trials. nih.gov Associated with less severe retinal toxicity in rats compared to GNE-617. medchemexpress.commedchemexpress.com |
| GNE-618 | - | A novel NAMPT inhibitor structurally related to GNE-617. nih.govnih.gov Certain mutations (S165F/Y) confer significantly higher resistance to GNE-618 than to FK866 or GMX-1778. plos.org |
| STF-118804 | - | A preclinical NAMPT inhibitor. nih.gov Cell lines made resistant to FK866 also show cross-resistance to STF-118804 and GNE-617. nih.gov |
Biochemical Inhibition Profile of GNE-617 Hydrochloride
The preclinical characterization of GNE-617 has established its profile as a highly potent inhibitor of the NAMPT enzyme, leading to the depletion of cellular NAD+ and ATP, which ultimately induces cell death in cancer models. nih.gov
GNE-617 demonstrates potent inhibition of the NAMPT enzyme at the biochemical level. Multiple sources confirm its half-maximal inhibitory concentration (IC50) against the purified NAMPT enzyme is approximately 5 nM. apexbt.comresearchgate.netmedchemexpress.commedchemexpress.comtargetmol.com This high potency translates to strong cellular activity. In cell-based assays, GNE-617 inhibits NAMPT in A549 non-small cell lung cancer cells with an IC50 of 18.9 nM. medchemexpress.commedchemexpress.com Across a broader panel of cancer cell lines, the IC50 values for cell viability are often below 100 nM, with about half showing IC50 values under 10 nM. researchgate.netmedchemexpress.com
Table 2: IC50 Values for GNE-617
| Assay Type | Target/Cell Line | IC50 Value |
|---|---|---|
| Biochemical Assay | Purified NAMPT Enzyme | 5 nM apexbt.comresearchgate.netmedchemexpress.commedchemexpress.comtargetmol.com |
| Cell-Based Assay | A549 Cells | 18.9 nM medchemexpress.commedchemexpress.com |
| Cell Proliferation Assay | U251 Glioblastoma Cells | 1.8 nM apexbt.com |
| Cell Proliferation Assay | HT1080 Fibrosarcoma Cells | 2.1 nM apexbt.com |
| Cell Proliferation Assay | PC3 Prostate Cancer Cells | 2.7 nM apexbt.com |
| Cell Proliferation Assay | MiaPaCa-2 Pancreatic Cancer Cells | 7.4 nM apexbt.com |
| Cell Proliferation Assay | HCT116 Colon Cancer Cells | 2 nM apexbt.com |
Academic literature describes GNE-617 as a competitive inhibitor of NAMPT. apexbt.comnih.gov This mode of inhibition means that GNE-617 directly competes with the enzyme's natural substrate, nicotinamide (NAM), for binding to the active site. The structural design of GNE-617 allows it to occupy the same binding pocket as NAM, thereby preventing the enzyme from carrying out its normal catalytic function of converting NAM to nicotinamide mononucleotide (NMN), a key step in NAD+ synthesis. researchgate.netoncotarget.com The potent inhibitory effect is linked to the inhibitor's ability to act as a substrate for phosphoribosylation by NAMPT, which is a common feature among highly active inhibitors in this class. researchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| FK866 |
| CHS-828 |
| GMX-1778 |
| GNE-618 |
| STF-118804 |
| APO866 |
| WK175 |
| Nicotinic Acid (NA) |
| Nicotinamide (NAM) |
| Nicotinamide Adenine (B156593) Dinucleotide (NAD+) |
| Adenosine Triphosphate (ATP) |
Molecular and Cellular Mechanisms of Gne 617 Hydrochloride Action
Direct Enzymatic Inhibition of NAMPT
GNE-617 acts as a competitive inhibitor of NAMPT, directly interfering with the enzyme's catalytic activity. nih.gov This inhibition is central to its cellular effects, initiating a cascade of events that stem from the depletion of the essential metabolite NAD+.
GNE-617 binds within the active site of the NAMPT homodimer, a tunnel-shaped cavity at the interface of the two monomers. nih.govpatsnap.com Its binding is competitive with the natural substrate, nicotinamide (B372718) (NAM). nih.gov The primary mode of action for NAMPT inhibitors like GNE-617 involves this competitive binding, which blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby shutting down the NAD+ salvage pathway. patsnap.com
A critical aspect of GNE-617's potency is its ability to undergo NAMPT-catalyzed phosphoribosylation, forming a pRib-GNE-617 adduct. nih.govrcsb.org This property is often correlated with the cellular potency of NAMPT inhibitors. rcsb.org The formation of this adduct results in tight binding to the enzyme and strong product inhibition. rcsb.org Crystallographic studies of the NAMPT-S165F mutant in complex with GNE-617 and its pRib-adduct have provided insights into these interactions. nih.gov The pRib-GNE-617 molecule occupies the active site, demonstrating the direct engagement of the inhibitor with the enzyme's catalytic machinery. nih.gov
The binding of GNE-617 and its phosphoribosylated adduct can induce conformational changes in the NAMPT enzyme. nih.gov A crystal structure of pRib-GNE-617 in complex with NAMPT revealed a relaxed binding mode. rcsb.org More dramatic conformational changes have been observed in mutant forms of the enzyme. For instance, in the NAMPT-S165F resistance mutant, the binding of the pRib-GNE-617 adduct converted a glycine-rich sequence (380GRS) from an unwound state back into a helical conformation. nih.gov This rewound helix, however, adopted a different orientation compared to the wild-type structure. nih.gov While observed in a mutant, this highlights that the binding of GNE-617's adduct can significantly influence the structural dynamics of the active site, which is crucial for the binding of the co-substrate 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov
Impact on Intracellular NAD+ Homeostasis
The direct inhibition of NAMPT by GNE-617 leads to a rapid and substantial disruption of the cellular NAD+ pool, affecting various NAD+-dependent processes.
Treatment with GNE-617 results in a profound reduction of intracellular NAD+ levels across a wide range of cell lines. In both NAPRT1-deficient (PC3, HT-1080, MiaPaCa-2) and NAPRT1-proficient (HCT-116, Colo205, Calu6) cell lines, GNE-617 treatment caused a greater than 95% reduction in NAD+ levels within 48 hours. nih.gov Similarly, studies in non-small cell lung cancer (NSCLC) cell lines, including A549 and NCI-H1334, also demonstrated significant NAD+ depletion upon exposure to GNE-617. nih.gov This potent activity is reflected in the low nanomolar EC50 values for NAD+ reduction observed in these studies. nih.gov
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ Reduction EC50 (nM) |
|---|---|---|---|
| PC3 | Prostate | Deficient | 0.54 |
| HT-1080 | Fibrosarcoma | Deficient | 1.55 |
| MiaPaCa-2 | Pancreatic | Deficient | 4.69 |
| HCT-116 | Colorectal | Proficient | 1.08 |
| Colo205 | Colorectal | Proficient | 1.18 |
| Calu6 | Non-small cell lung | Proficient | 1.75 |
This table presents the half-maximal effective concentration (EC50) of GNE-617 for NAD+ reduction in various cancer cell lines, based on data reported in scientific literature. nih.gov
As a direct inhibitor of the conversion of NAM to nicotinamide mononucleotide (NMN), GNE-617 effectively blocks the production of NMN, the immediate precursor of NAD+ in the salvage pathway. patsnap.comnih.gov This blockade is the primary mechanism leading to NAD+ depletion. Consequently, the levels of downstream products are also affected. In tumor models, GNE-617 treatment not only depleted NAD+ but also significantly reduced the levels of NAM by approximately 98%. nih.gov This is consistent with a comprehensive shutdown of the salvage pathway, as NAM is regenerated from NAD+ by the activity of NAD+-consuming enzymes like PARPs and sirtuins. nih.govpatsnap.com By preventing the recycling of NAM back into the NAD+ pool, GNE-617 causes a catastrophic decline in the essential metabolites of this pathway.
Downstream Cellular Consequences of NAD+ Depletion
Inhibition of NAMPT by GNE-617 hydrochloride leads to a rapid and substantial decrease in intracellular NAD+ levels. This reduction of a critical metabolic cofactor triggers a series of downstream cellular events that ultimately compromise cell viability and function.
Modulation of NAD-dependent enzyme activities (e.g., PARPs, sirtuins, CD38)
The functionality of several crucial enzyme families is directly dependent on the availability of NAD+. Consequently, the this compound-induced depletion of NAD+ significantly modulates their activity.
Sirtuins: These NAD+-dependent deacetylases play vital roles in regulating gene expression, metabolism, and cellular stress responses. Research has shown that the decrease in cell proliferation and motility caused by this compound is attributed to the reduced activity of sirtuins. nih.govresearchgate.net Specifically, the failure to deacetylate α-tubulin-K40 and histone H3-K9, known sirtuin substrates, is a direct consequence of NAD+ depletion. nih.govresearchgate.net
Poly(ADP-ribose) polymerases (PARPs): PARPs are involved in DNA repair and cell death pathways, utilizing NAD+ as a substrate to synthesize poly(ADP-ribose) chains. nih.gov The inhibition of NAMPT and subsequent NAD+ depletion effectively limits the substrate for PARP enzymes, thereby impairing their function. nih.govnih.gov This mechanism is supported by studies on other NAMPT inhibitors which demonstrate that NAD+ depletion sensitizes cells to DNA damaging agents by hindering PARP-mediated repair. nih.gov
Induction of specific cell death pathways (e.g., oncosis, non-apoptotic mechanisms)
The profound ATP depletion caused by this compound is a primary trigger for a specific form of programmed cell death known as oncosis. nih.gov This non-apoptotic mechanism is characterized by cellular swelling, loss of plasma membrane homeostasis, and the formation of cell blisters. nih.govnih.gov
Transmission electron microscopy of cells treated with this compound has revealed morphological features consistent with oncosis. nih.gov While some cell lines may exhibit signs of apoptosis, particularly those with a slower rate of ATP depletion, oncosis appears to be the predominant form of cell death across various cell lines following treatment with this NAMPT inhibitor. nih.gov This is driven by the catastrophic loss of ATP, which impairs the function of ion pumps and leads to a loss of plasma membrane integrity. nih.gov
Inhibition of cell proliferation and motility
A significant consequence of this compound treatment is the potent inhibition of cell proliferation and motility. nih.govresearchgate.net This anti-proliferative effect is observed across a range of cancer cell lines. nih.gov The mechanism behind this inhibition is multifactorial, stemming from the widespread metabolic disruption caused by NAD+ depletion.
The reduction in ATP levels directly limits the energy available for cellular processes essential for growth and division. Furthermore, as mentioned previously, the reduced activity of NAD+-dependent deacetylases like sirtuins, which regulate cytoskeletal dynamics and gene expression, contributes to the observed decrease in both cell proliferation and movement. nih.govresearchgate.net
Differential Cellular Sensitivity
The cytotoxic efficacy of this compound is not uniform across all cell types. A key determinant of cellular sensitivity is the status of the NAPRT1 enzyme, which offers an alternative route for NAD+ synthesis from nicotinic acid (NA).
Effects in NAPRT1-proficient versus NAPRT1-deficient cell lines
Cells can be categorized as either NAPRT1-proficient (expressing functional NAPRT1) or NAPRT1-deficient (lacking functional NAPRT1). This distinction is crucial for predicting the cellular response to this compound.
NAPRT1-deficient cell lines: These cells are highly dependent on the NAMPT-mediated salvage pathway for their NAD+ supply. Consequently, they are particularly sensitive to inhibition by this compound. nih.govresearchgate.netnih.gov In these cells, the compound effectively reduces NAD+ and ATP levels, leading to a loss of viability. nih.gov
NAPRT1-proficient cell lines: These cells can utilize exogenous nicotinic acid to synthesize NAD+ via the Preiss-Handler pathway, bypassing the NAMPT blockade. researchgate.net Therefore, in the presence of nicotinic acid, NAPRT1-proficient cells can be rescued from the cytotoxic effects of this compound. nih.govresearchgate.net However, in the absence of nicotinic acid, these cells remain sensitive to the drug. nih.gov
Interactive Data Table: Cellular Potency of this compound
The following table summarizes the EC50 values of this compound for reducing NAD+, ATP, and viability in various cancer cell lines, categorized by their NAPRT1 status.
| Cell Line | Cancer Type | NAPRT1 Status | NAD+ EC50 (nM) | ATP EC50 (nM) | Viability EC50 (nM) |
| HCT-116 | Colorectal | Proficient | 4.69 | 9.35 | 5.98 |
| Colo205 | Colorectal | Proficient | 1.48 | 4.48 | 3.51 |
| Calu6 | Lung | Proficient | 1.84 | 4.29 | 3.25 |
| PC3 | Prostate | Deficient | 0.54 | 2.16 | 1.82 |
| HT-1080 | Fibrosarcoma | Deficient | 0.81 | 3.12 | 2.54 |
| MiaPaCa-2 | Pancreatic | Deficient | 1.02 | 3.58 | 2.97 |
Data sourced from scientific literature. nih.gov
Response in specific cancer cell types (e.g., NSCLC, glioblastoma, fibrosarcoma, prostate, pancreatic, colorectal)
This compound, a potent and competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell types by depleting the essential metabolite nicotinamide adenine (B156593) dinucleotide (NAD). apexbt.comnih.gov The cellular response to GNE-617 is influenced by the cancer cell's reliance on the NAMPT-dependent salvage pathway for NAD synthesis. nih.govresearchgate.net
Non-Small Cell Lung Cancer (NSCLC)
In a comprehensive study involving 53 non-small cell lung cancer (NSCLC) cell lines, GNE-617 demonstrated potent activity. medchemexpress.comallgenbio.com The majority of these cell lines exhibited a strong dose-dependent response to the compound. medchemexpress.comallgenbio.com For approximately half of the cell lines tested, the half-maximal inhibitory concentration (IC50) values were below 10 nM, with the majority falling below 100 nM. medchemexpress.comallgenbio.com For instance, in the A549 NSCLC cell line, GNE-617 inhibits NAMPT with an IC50 of 18.9 nM. medchemexpress.comallgenbio.com The cytotoxicity of GNE-617 in many NSCLC lines, such as Calu-6, can be completely reversed by the addition of nicotinic acid (NA), which allows NAD synthesis through the alternative NAPRT1-dependent salvage pathway. nih.govresearchgate.net However, some cell lines, like NCI-H460, are not rescued by nicotinic acid, indicating a deficiency in the NAPRT1 pathway and a higher dependency on NAMPT. researchgate.net
Glioblastoma
Glioblastoma (GBM) cells exhibit high levels of NAD to support their metabolic demands, cell cycle progression, and DNA repair mechanisms, making NAMPT an attractive therapeutic target. researchgate.netscilit.com GNE-617 has shown potent anti-proliferation effects against glioblastoma cells, with an IC50 value of 1.8 nM in the U251 human glioblastoma cell line. apexbt.com Furthermore, in preclinical xenograft models using U251 cells, GNE-617 demonstrated significant antitumor effects. apexbt.com
Fibrosarcoma
In the context of fibrosarcoma, GNE-617 has shown robust efficacy, particularly in models deficient in nicotinic acid phosphoribosyltransferase 1 (NAPRT1). nih.gov The HT-1080 fibrosarcoma cell line, which is NAPRT1-deficient, is sensitive to GNE-617 with an IC50 value of 2.1 nM. apexbt.comnih.gov In vivo studies using HT-1080 xenografts showed that GNE-617 treatment resulted in a dose-dependent reduction of tumor NAD levels, with a single 30 mg/kg dose reducing NAD by 85% within 24 hours. researchgate.net Sustained treatment led to greater than 98% inhibition of NAD and corresponded with maximum tumor growth inhibition. nih.govresearchgate.net
Prostate Cancer
Prostate cancer cells have also been identified as responsive to NAMPT inhibition by GNE-617. nih.gov The NAPRT1-deficient PC3 prostate cancer cell line exhibits an IC50 value of 2.7 nM. apexbt.comnih.gov Treatment of PC-3 cells with GNE-617 leads to metabolic reprogramming, indicated by a significant decrease in hyperpolarized lactate (B86563) and fluorodeoxyglucose (FDG) accumulation, which are markers for glycolysis. nih.gov In PC3 xenograft models, a single oral dose of GNE-617 caused a significant drop in tumor NAD levels within 12 hours. researchgate.net
Pancreatic Cancer
GNE-617 has shown efficacy in pancreatic cancer models. The MiaPaCa-2 cell line, which is NAPRT1-deficient, has a reported IC50 value of 7.4 nM. apexbt.comnih.gov Research has shown that pancreatic cancer cells overexpressing MAP17, a protein linked to tumorigenicity, are sensitive to NAMPT inhibitors. mdpi.com The combination of GNE-617 with the standard chemotherapy agent gemcitabine (B846) proved to be more effective, particularly in tumors with high MAP17 levels. mdpi.com Additionally, interferon (IFN) signaling, which can be present in the tumor microenvironment, has been shown to lower NAD(H) levels in pancreatic ductal adenocarcinoma (PDAC) cells, thereby increasing their dependence on the NAMPT salvage pathway and sensitizing them to NAMPT inhibition. nih.gov
Colorectal Cancer
NAMPT is often overexpressed in colorectal carcinoma. jcancer.org GNE-617 has been evaluated in NAPRT1-proficient colorectal cancer cell lines, such as HCT-116 and Colo205. nih.gov The HCT-116 cell line is sensitive to GNE-617, with an IC50 value of 2 nM. apexbt.com In vivo, GNE-617 demonstrated efficacy in an HCT-116 xenograft model. nih.gov
Data Tables
| Cell Line | Cancer Type | NAPRT1 Status | NAD Reduction EC50 (nM) | ATP Reduction EC50 (nM) | Viability IC50 (nM) | Reference |
|---|---|---|---|---|---|---|
| U251 | Glioblastoma | Not Specified | - | - | 1.8 | apexbt.com |
| HT-1080 | Fibrosarcoma | Deficient | 0.54 | 2.16 | 2.1 | apexbt.comnih.gov |
| PC3 | Prostate | Deficient | 4.69 | 3.81 | 2.7 | apexbt.comnih.gov |
| MiaPaCa-2 | Pancreatic | Deficient | 2.99 | 9.35 | 7.4 | apexbt.comnih.gov |
| HCT-116 | Colorectal | Proficient | 1.85 | 2.52 | 2.0 | apexbt.comnih.gov |
| Colo205 | Colorectal | Proficient | 1.52 | 3.12 | 2.92 | nih.gov |
| Calu6 | NSCLC | Proficient | 1.88 | 3.32 | 5.98 | nih.gov |
| A549 | NSCLC | Not Specified | - | - | 18.9 | medchemexpress.comallgenbio.com |
Table 2: In Vivo Efficacy of GNE-617 in Xenograft Models This table outlines the effectiveness of GNE-617 in preclinical tumor xenograft models, highlighting its ability to inhibit tumor growth and reduce NAD levels in vivo.
| Xenograft Model | Cancer Type | NAPRT1 Status | Observed Effect | Key Finding | Reference |
|---|---|---|---|---|---|
| U251 | Glioblastoma | Not Specified | Significant antitumor effect | Demonstrates in vivo efficacy against glioblastoma. | apexbt.com |
| HT-1080 | Fibrosarcoma | Deficient | Robust efficacy, tumor growth inhibition | Treatment led to a >98% reduction in tumor NAD levels. | nih.gov |
| PC3 | Prostate | Deficient | Robust efficacy, tumor growth inhibition | Treatment decreased FDG uptake, indicating reduced glycolysis. | nih.govnih.gov |
| MiaPaCa-2 | Pancreatic | Deficient | Robust efficacy, tumor growth inhibition | Demonstrates in vivo efficacy against pancreatic cancer. | nih.gov |
| HCT-116 | Colorectal | Proficient | Efficacious in inhibiting tumor growth | Shows efficacy even in tumors with a functional NAPRT1 pathway. | nih.gov |
Preclinical Efficacy in in Vivo Models
Antitumor Activity in Xenograft Models
Studies utilizing xenograft models, where human cancer cells are implanted into immunocompromised mice, have been instrumental in evaluating the in vivo therapeutic potential of GNE-617.
GNE-617 has shown robust efficacy, including both tumor growth inhibition (TGI) and regression, across a range of cancer types. nih.govsemanticscholar.org In models of fibrosarcoma (HT-1080), prostate cancer (PC3), and pancreatic cancer (MiaPaCa-2), GNE-617 induced significant tumor regression. nih.govsemanticscholar.org Efficacy was also observed in colorectal cancer xenografts (HCT-116 and Colo-205). researchgate.netnih.gov
| Xenograft Model | Cancer Type | NAPRT1 Status | Tumor Growth Inhibition (%TGI) |
|---|---|---|---|
| HCT-116 | Colorectal | Proficient | 87% |
| MiaPaCa-2 | Pancreatic | Deficient | 91% |
| PC3 | Prostate | Deficient | 168% (regression) |
| HT-1080 | Fibrosarcoma | Deficient | 143% (regression) |
| Colo-205 | Colorectal | Proficient | 57% |
The efficacy of GNE-617 has been evaluated in the context of nicotinic acid phosphoribosyltransferase (NAPRT1) expression. NAPRT1 provides an alternative salvage pathway for NAD+ synthesis from nicotinic acid (NA), potentially conferring resistance to NAMPT inhibitors.
GNE-617 demonstrated potent antitumor activity in both NAPRT1-proficient xenograft models, such as HCT-116 colorectal cancer, and in various NAPRT1-deficient models, including MiaPaCa-2 (pancreatic), PC3 (prostate), and HT-1080 (fibrosarcoma). nih.govresearchgate.net This indicates that the compound is effective regardless of the tumor's ability to utilize the nicotinic acid salvage pathway. researchgate.net
A strong correlation exists between the extent and duration of NAD+ depletion in tumor tissue and the resulting antitumor effect. nih.govsemanticscholar.org Robust efficacy, defined by tumor regression, was observed in xenograft models only when GNE-617 treatment led to a sustained reduction of tumor NAD+ levels by greater than 95% for at least 5 days. nih.govsemanticscholar.org
For instance, in the HT-1080 fibrosarcoma xenograft model, lower doses of GNE-617 resulted in a significant (80%) reduction in NAD+ levels but did not inhibit tumor growth. nih.gov In contrast, higher doses that achieved greater than 98% NAD+ inhibition corresponded with maximum antitumor efficacy. nih.gov This suggests a threshold of NAD+ depletion is required to trigger a significant antitumor response in vivo. nih.govsemanticscholar.org Maximum antitumor activity required sustained inhibition, as tumor regressions were typically observed after 5 days of dosing, even though NAD+ levels were depleted by over 95% within the first 3 days of treatment. nih.gov
Pharmacodynamic Markers in Preclinical Models
Pharmacodynamic studies have been crucial for understanding the biochemical effects of GNE-617 in preclinical models and for linking these effects to its antitumor activity.
Direct measurement of NAD+ levels in tumor tissues serves as a key pharmacodynamic marker for GNE-617 activity. nih.govsemanticscholar.org Following oral administration, GNE-617 induced a rapid and dose-dependent depletion of NAD+ in xenograft tumors. nih.govresearchgate.net
In PC3 and HT-1080 tumor models, a single dose of GNE-617 led to a significant decrease in tumor NAD+ levels within 12 hours, and by 24 hours, NAD+ was reduced by approximately 85% compared to control levels. nih.govresearchgate.net With continued daily dosing, NAD+ inhibition reached over 98% after five days of treatment, coinciding with maximal antitumor efficacy. nih.govsemanticscholar.org
| Xenograft Model | Time Point | NAD+ Reduction vs. Control |
|---|---|---|
| PC3 & HT-1080 | 12 hours (single dose) | Significant Decrease |
| PC3 & HT-1080 | 24 hours (single dose) | ~85% |
| HT-1080 | 5 days (daily dose) | >98% |
| HT-1080, MiaPaCa-2, PC3 | 5 days (daily dose) | ~98% |
The depletion of NAD+, a critical cofactor in numerous metabolic reactions, leads to broader metabolic consequences that can be monitored as secondary pharmacodynamic markers. Inhibition of NAMPT and subsequent NAD+ depletion has been shown to block glycolysis and affect the levels of di- and tri-nucleotides. nih.gov Furthermore, studies have indicated that cells may respond to NAD+ depletion by increasing their utilization of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov This indicates a heterogeneous metabolic response to NAD+ depletion that is influenced by the specific molecular and genetic characteristics of the cancer cells. nih.govresearchgate.net
Mechanisms of Acquired Resistance to Gne 617 Hydrochloride
Genetic Basis of Resistance
Acquired resistance to GNE-617 and other NAMPT inhibitors is frequently linked to specific point mutations in the NAMPT gene. These mutations alter the enzyme's structure, thereby impairing the inhibitor's ability to bind to its target.
Studies on cell lines made resistant to GNE-617 or its close analog, GNE-618, have identified a range of mutations in the NAMPT protein that confer resistance. nih.gov These include substitutions at key amino acid positions and deletions. nih.govresearchgate.net
Specifically identified mutations include:
G217R, G217A, and G217V at the glycine (B1666218) 217 position. nih.govoaepublish.com
H191R at the histidine 191 position. oaepublish.comoncotarget.com
D93del , a deletion of the aspartic acid at position 93. nih.govoaepublish.com
S165F and S165Y at the serine 165 position. nih.govoaepublish.com
While some of these mutations, such as G217R and H191R, had been previously described, the mutations at positions G217A, G217V, S165F, and S165Y were identified as novel changes conferring resistance to this class of inhibitors. oaepublish.comresearchgate.net In cellular models, cell lines with H191R and various G217 mutations exhibited at least a 100-fold increase in the IC50 value for GNE-618 compared to the wild-type. oaepublish.comresearchgate.net
| Mutation | Affected Residue | Position | Reference |
|---|---|---|---|
| G217R | Glycine ➔ Arginine | 217 | nih.govoaepublish.com |
| H191R | Histidine ➔ Arginine | 191 | oaepublish.comoncotarget.com |
| D93del | Aspartic Acid | 93 | nih.govoaepublish.com |
| S165F | Serine ➔ Phenylalanine | 165 | nih.govoaepublish.com |
| S165Y | Serine ➔ Tyrosine | 165 | nih.govoaepublish.com |
| G217A | Glycine ➔ Alanine | 217 | nih.govoaepublish.com |
| G217V | Glycine ➔ Valine | 217 | nih.govoaepublish.com |
The identified mutations induce resistance through two primary structural mechanisms: direct steric hindrance within the inhibitor-binding pocket and allosteric modulation of the enzyme's conformation. nih.gov
Orthosteric Interference: Mutations at positions H191 and G217 directly impact the inhibitor-binding site. nih.gov These residues, along with D219 and Y188, form one side of the tunnel wall where NAMPT inhibitors typically bind. nih.govoaepublish.com The substitution of the small glycine residue at position 217 with a bulkier arginine (G217R) creates a steric clash that physically blocks inhibitors from accessing the binding pocket. oaepublish.com Similarly, an in-silico model predicts that the side chain of the H191R mutant would extend into the active site tunnel, sterically obstructing the binding of inhibitors. oaepublish.com The imidazole (B134444) ring of the wild-type H191 residue normally forms a stacking interaction with the inhibitor, a bond that is disrupted by the mutation. nih.gov
Allosteric Interference: In contrast, mutations at S165 are located further away from the inhibitor-binding pocket. nih.govresearchgate.net The S165F and S165Y mutations induce a surprising conformational change in a small helical motif spanning the amino acid sequence G383-Q388. nih.govoaepublish.com This structural alteration allosterically affects the inhibitor's efficacy without directly blocking the binding site. nih.gov Despite this conformational change, the mutant NAMPT enzyme retains sufficient activity to produce the NAD+ necessary for cell survival, thereby conferring resistance to GNE-617. oaepublish.comresearchgate.net
Cross-Resistance Patterns
The development of resistance to one NAMPT inhibitor can often lead to resistance to other inhibitors, even those from different structural classes.
Cross-resistance is a significant challenge in the clinical application of NAMPT inhibitors. oncotarget.com Research has shown that cancer cell lines selected for resistance to the NAMPT inhibitor FK866 also exhibit resistance to GNE-617. oncotarget.com In one study, a human colon cancer cell line (HCT116) made resistant to FK866 was found to be cross-resistant to a diverse range of NAMPT inhibitors, including CHS-828, STF-118804, and GNE-617. oncotarget.com This cross-resistance was attributed to the acquisition of the H191R mutation in the NAMPT gene. oncotarget.com
While a single mutation can confer broad resistance, its impact can vary depending on the specific inhibitor. nih.gov The H191R and G217 mutations, for instance, have a profound effect on GNE-618, increasing its IC50 by over 100-fold. nih.govoaepublish.com However, their effect on other inhibitors like GMX1778 (CHS-828) and APO866 (FK866) is more varied. nih.govoaepublish.com The G217R and H191R mutations cause the largest shifts in IC50 values for these agents, whereas the G217V and G217A mutations induce more modest changes. oaepublish.com This suggests that the structural changes caused by certain mutations can selectively affect the binding of different chemical scaffolds, providing a potential avenue for developing next-generation inhibitors that can overcome specific resistance mutations. nih.gov
Other Resistance Mechanisms
Besides genetic mutations in the NAMPT target protein, cells can develop resistance to NAMPT inhibitors by activating alternative NAD+ biosynthesis pathways or by increasing drug efflux. oaepublish.comresearchgate.net
Role of metabolic compensation pathways.
Upon sustained inhibition of NAMPT by GNE-617 hydrochloride, cancer cells can adapt by upregulating alternative routes for NAD+ biosynthesis and adjusting their central carbon metabolism to maintain cellular energy levels. oaepublish.com These adaptations are crucial for cell survival and proliferation in the presence of the drug. The primary metabolic compensation mechanisms include the activation of alternative NAD+ production pathways and a shift in cellular bioenergetics.
Upregulation of Alternative NAD+ Synthesis Pathways
There are three main pathways for NAD+ generation in mammalian cells: the de novo synthesis from tryptophan, the Preiss-Handler pathway which utilizes nicotinic acid (NA), and the salvage pathway that recycles nicotinamide (B372718) (NAM). oaepublish.com this compound specifically targets the salvage pathway by inhibiting NAMPT. oaepublish.com Cancer cells can acquire resistance by upregulating the enzymes involved in the other two pathways.
One key enzyme in the Preiss-Handler pathway is nicotinate (B505614) phosphoribosyltransferase (NAPRT). nih.gov In tumors with functional NAPRT, this pathway can serve as a bypass to overcome NAMPT inhibition. oaepublish.comnih.gov Similarly, quinolinate phosphoribosyltransferase (QPRT), an enzyme in the de novo synthesis pathway, can also be overexpressed in resistant cells, allowing them to utilize tryptophan as an alternative precursor for NAD+. oaepublish.com Research on the NAMPT inhibitor GMX1778 in HT1080 cells, for instance, has shown that resistance can be mediated by the overexpression of QPRT, while NAMPT and NAPRT levels remained unchanged. oaepublish.com
Furthermore, studies involving the NAMPT inhibitor FK866 in CCRF-CEM T-cell acute lymphoblastic leukemia cells, which are NAPRT-deficient but express QPRT, demonstrated that acquired resistance involved the exploitation of amino acid catabolism as an alternative source for NAD+ production. researchgate.net This rendered the resistant cells dependent on tryptophan and glutamine. researchgate.net
Interestingly, in vivo studies with GNE-617 have shown that co-administration of nicotinic acid can negate the antitumor effects in NAPRT1-deficient tumor models. nih.govnih.gov This is attributed to the liver's ability to metabolize nicotinic acid, leading to an increase in circulating NAM and NAD+ which can then be utilized by the tumor, effectively rescuing it from the effects of GNE-617. nih.govnih.gov This highlights the systemic metabolic interplay that can contribute to therapeutic resistance.
Metabolic Reprogramming and Bioenergetic Adaptations
In addition to activating alternative NAD+ synthesis routes, cancer cells can undergo significant metabolic reprogramming to adapt to the stress induced by NAMPT inhibition. A prominent adaptation is a shift towards increased glycolysis. oaepublish.com Studies on cell lines made resistant to the NAMPT inhibitor FK866 revealed that resistance was associated with increased glucose consumption and lactate (B86563) production. oaepublish.com This metabolic shift is supported by the increased activity of key glycolytic enzymes. oaepublish.com
| Enzyme | Function in Glycolysis | Observed Change in Resistant Cells |
|---|---|---|
| Hexokinase (HK) | Phosphorylates glucose to glucose-6-phosphate, trapping it in the cell. | Increased activity |
| Phosphofructokinase (PFK) | A key regulatory enzyme that catalyzes the commitment step of glycolysis. | Increased activity |
| Pyruvate (B1213749) Kinase (PK) | Catalyzes the final step of glycolysis, producing pyruvate and ATP. | Increased activity |
| Lactate Dehydrogenase A (LDHA) | Converts pyruvate to lactate, regenerating NAD+ from NADH to sustain glycolysis. | Increased activity and expression |
Strategies for Overcoming Limitations and Enhancing Therapeutic Efficacy
Metabolic Modulation
A key strategy to improve the therapeutic window of NAMPT inhibitors involves the co-administration of NAD+ precursors that can be utilized by normal tissues through NAMPT-independent pathways.
The co-administration of nicotinic acid (NA) with NAMPT inhibitors was proposed as a strategy to increase the therapeutic index. nih.govresearchgate.net Normal tissues, which typically express the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1), can use NA to synthesize NAD+, thereby bypassing the NAMPT blockade and mitigating toxicity. nih.govresearchgate.netresearchgate.net In contrast, tumors deficient in NAPRT1 would remain sensitive to the NAMPT inhibitor.
However, preclinical studies with GNE-617 yielded surprising results in vivo. While GNE-617 alone demonstrated robust efficacy and inhibited NAD+ generation by over 98% in NAPRT1-deficient xenograft models (including fibrosarcoma, prostate, and pancreatic cancers), the co-administration of NA reversed this antitumor effect. nih.gov This rescue of tumor growth was observed across multiple cell culture- and patient-derived xenograft models. nih.govresearchgate.netnih.gov
| Model | Treatment | Change in Tumor NAD+ Levels | Change in Tumor NAM Levels | Outcome |
| MiaPaCa-2 | GNE-617 alone | ~98% decrease vs. vehicle | ~98% decrease vs. vehicle | Tumor growth inhibition |
| MiaPaCa-2 | GNE-617 + NA | 15-25% increase vs. GNE-617 alone | Increased to ~25% of vehicle levels | Reversal of efficacy (tumor growth) |
| PC3 | GNE-617 alone | ~98% decrease vs. vehicle | ~98% decrease vs. vehicle | Tumor growth inhibition |
| PC3 | GNE-617 + NA | 15-25% increase vs. GNE-617 alone | Increased to ~25% of vehicle levels | Reversal of efficacy (tumor growth) |
| HT-1080 | GNE-617 alone | ~98% decrease vs. vehicle | ~98% decrease vs. vehicle | Tumor growth inhibition |
| HT-1080 | GNE-617 + NA | 15-25% increase vs. GNE-617 alone | Increased to ~25% of vehicle levels | Reversal of efficacy (tumor growth) |
This table summarizes the effects of Nicotinic Acid (NA) co-administration on GNE-617 efficacy in various NAPRT1-deficient preclinical tumor models. Data is compiled from research findings. nih.gov
Similar to the effects observed with NA, the co-administration of nicotinamide (B372718) (NAM) with GNE-617 also led to a rescue of in vivo efficacy in preclinical models. nih.govresearchgate.netnih.gov This outcome is attributed to the ability of NAM to competitively reactivate the NAMPT enzyme, even in the presence of an inhibitor like GNE-617. nih.govnih.gov By increasing the concentration of the natural substrate (NAM), the inhibitory effect of GNE-617 is overcome, leading to a restoration of NAD+ levels sufficient to support tumor cell survival and proliferation. nih.govnih.gov
The initial hypothesis that NA co-administration would selectively protect normal tissues and thereby widen the therapeutic index of NAMPT inhibitors is complicated by the in vivo finding that it can also rescue NAPRT1-deficient tumors. nih.govnih.gov This has significant implications for clinical strategies, suggesting that patient selection based on tumor NAPRT1 status is essential. nih.gov
Despite the challenges in the tumor microenvironment, NA has shown promise in mitigating on-target toxicities in normal tissues. For instance, NA can protect normal hematopoietic progenitors from the toxic effects of GNE-617, as demonstrated in preclinical studies. researchgate.net This protective effect is crucial, as dose-limiting toxicities, such as thrombocytopenia, have been a major hurdle in the clinical development of NAMPT inhibitors. researchgate.net Therefore, while the NA co-treatment strategy may not be straightforward for all NAPRT1-deficient tumors, it remains a potentially vital component for managing the safety profile of NAMPT inhibitors by protecting normal, NAPRT1-proficient tissues. nih.gov
Rational Design for Improved NAMPT Inhibitors
Building on the knowledge gained from first- and second-generation compounds like GNE-617, researchers are employing rational, structure-based design to develop new NAMPT inhibitors with superior pharmacological profiles.
The development of effective and safe NAMPT inhibitors is heavily guided by detailed structural insights into the NAMPT enzyme. mdpi.com Potent inhibitors like GNE-617 bind to a unique, tunnel-shaped cavity adjacent to the enzyme's active site. mdpi.compatsnap.comnih.gov X-ray crystallography has revealed how these molecules occupy the nicotinamide-binding portion of this site, allowing for structure-based design and optimization. acs.org
Key insights that guide the design of new inhibitors include:
Understanding Resistance Mechanisms: Studies on mutations that confer resistance to NAMPT inhibitors have provided invaluable information. For example, mutations at residue Gly217 can orthosterically block inhibitor binding, while mutations at Ser165 can cause allosteric changes that reduce inhibitor efficacy. nih.gov Designing next-generation inhibitors that can evade these resistance mechanisms is a key goal. nih.gov
Electrostatic Interactions: The electrostatic potential within the binding tunnel significantly impacts inhibitor affinity. For instance, avoiding or minimizing interactions with certain residues, such as His191, has been identified as a crucial factor in designing more effective inhibitors. mdpi.com
Fragment-Based Approaches: Fragment-based screening and combinatorial chemistry are being used to identify novel molecular scaffolds that can effectively bind to the NAMPT active site, moving beyond traditional nicotinamide mimetic cores. patsnap.com
Structural modifications are being strategically employed to enhance the drug-like properties of NAMPT inhibitors, aiming to improve solubility, reduce toxicity, and potentially achieve tissue-specific effects.
Other innovative strategies to enhance therapeutic opportunities include:
Prodrugs: Designing prodrugs that are activated under specific conditions, such as the high levels of reactive oxygen species (ROS) found in some tumors, can improve tumor selectivity and reduce systemic toxicity. researchgate.net
Antibody-Drug Conjugates (ADCs): Linking highly potent NAMPT inhibitors to antibodies that target tumor-specific antigens represents a promising approach to deliver the therapeutic agent directly to cancer cells, minimizing exposure to normal tissues. acs.org
Dual-Target Inhibitors: Creating single molecules that inhibit both NAMPT and another critical cancer-related target, such as Poly (ADP-ribose) polymerase (PARP1), could lead to synergistic antitumor effects and overcome some forms of resistance. mdpi.com
These rational design strategies, informed by a deep understanding of the NAMPT enzyme structure and function, are paving the way for the development of next-generation inhibitors with an improved balance of efficacy and safety.
Combination Therapeutic Approaches
Synergistic effects with other anticancer agents (if explored in academic literature beyond general statements)
Academic research has explored the combination of GNE-617 hydrochloride with other agents to enhance its therapeutic efficacy, revealing synergistic interactions in specific cancer contexts. These combinations aim to exploit the metabolic vulnerabilities created by the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) by GNE-617.
One notable synergistic combination is with 2-hydroxynicotinic acid (2-HNA), an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT). In preclinical in vivo models of head and neck squamous cell carcinoma, the combination of GNE-617 and 2-HNA resulted in enhanced antitumor effects. researchgate.nettandfonline.com This approach is based on the principle of dual blockade of NAD+ biosynthesis pathways. While GNE-617 inhibits the salvage pathway that utilizes nicotinamide, 2-HNA blocks the Preiss-Handler pathway, which uses nicotinic acid. This dual inhibition aims to create a more profound and sustained depletion of NAD+ in cancer cells that express NAPRT, thereby leading to a more significant therapeutic impact. researchgate.net
Furthermore, the concept of combining NAMPT inhibitors with Poly(ADP-ribose) polymerase (PARP) inhibitors has been investigated, particularly in cancers with deficiencies in the NAPRT pathway. Research has shown that NAPRT silencing is associated with synergistic tumor cell killing when combining PARP inhibitors with NAMPT inhibitors. aacrjournals.org While many studies in this area have utilized other NAMPT inhibitors, the principle extends to GNE-617. The synergy is thought to arise from the dual impact on DNA repair and cellular metabolism. PARP inhibitors impede DNA repair, a process that consumes significant amounts of NAD+. By concurrently depleting NAD+ pools with a NAMPT inhibitor like GNE-617, the cancer cells' ability to respond to DNA damage is further compromised, leading to increased cell death.
A study on recurrent ovarian cancer has also demonstrated a potent synergistic anti-tumor effect when combining GNE-617 with disulfiram (B1670777). nih.gov This synergy was observed in 3D-cultured spheroids of ovarian cancer cell lines. The proposed mechanism involves the dual targeting of cellular metabolism, where GNE-617 inhibits NAD+ production and disulfiram impacts other metabolic pathways, leading to a significant reduction in tumor growth and enhanced survival in preclinical models. nih.gov
It is important to note that not all combinations have resulted in synergistic anticancer effects. For instance, the co-administration of nicotinic acid (NA) with GNE-617, initially intended as a strategy to mitigate toxicity to normal tissues, was found to prevent the antitumor activity of GNE-617 in NAPRT-deficient tumor xenograft models. researchgate.net
The following table summarizes the key findings from studies on the synergistic effects of this compound in combination with other agents.
| Combination Agent | Cancer Model | Key Findings |
| 2-Hydroxynicotinic acid (2-HNA) | Head and Neck Squamous Cell Carcinoma (in vivo) | Enhanced antitumor effects of GNE-617. researchgate.nettandfonline.com |
| PARP Inhibitors | Cancers with NAPRT silencing | General principle of synergistic tumor cell killing with NAMPT inhibitors. aacrjournals.org |
| Disulfiram | Ovarian Cancer (3D spheroids and in vivo) | Potent and synergistic anti-tumor effects; reduced tumor growth and enhanced survival. nih.gov |
Advanced Methodologies and Future Directions in Gne 617 Research
Structural Biology Techniques
Structural biology has provided atomic-level insights into how GNE-617 interacts with its target enzyme, NAMPT. These techniques are fundamental to understanding its inhibitory mechanism and guide the design of next-generation inhibitors.
X-ray crystallography has been a pivotal technique for visualizing the interaction between NAMPT and its inhibitors, including GNE-617. Researchers have successfully determined the crystal structures of NAMPT in complex with GNE-617 and its phosphoribosylated adduct (pRib-GNE-617). One study reported the crystal structure of the pRib-GNE-617-NAMPT complex at a resolution of 2.05 Å. This high-resolution structure revealed a relaxed binding mode for the adduct, which contributes to tight binding and potent product inhibition.
Crystallization of NAMPT for these studies often involves the vapor diffusion method, where protein crystals are grown from a solution containing polyethylene (B3416737) glycol. For co-structures with inhibitor adducts, apo-crystals are soaked in a buffer containing the necessary substrates, like 5-phospho-D-ribose 1-diphosphate (PRPP), to form the adduct in situ. Structural analysis of these complexes is crucial for understanding phenomena such as inhibitor resistance. For instance, the crystal structure of the NAMPT-S165F mutant in complex with pRib-GNE-617 revealed significant conformational changes that create an energetic barrier, thus explaining the decreased inhibitory activity.
Table 1: Crystallographic Data for GNE-617 Related Structures
| Complex | PDB Code | Resolution (Å) | Key Finding |
|---|---|---|---|
| pRib-GNE-617 in complex with NAMPT | 4O0Z | 2.05 | Revealed a relaxed binding mode contributing to tight binding and strong product inhibition. |
Note: PDB code for the NAMPT-S165F complex was not specified in the source material.
The structural data obtained from X-ray crystallography serves as a critical foundation for computational modeling and structure-based drug design. By analyzing the potent cellular activity of GNE-617 and its interactions within the NAMPT binding site, researchers can facilitate the design of new and improved inhibitors. Understanding the structural basis of how GNE-617 and its phosphoribosylated form bind to the enzyme allows for the rational design of molecules with enhanced potency and optimized pharmacological properties.
Computational approaches help explain differences in cellular activity even among biochemically similar molecules. For example, although an isomer of GNE-617 (GNE-643) was equipotent in biochemical assays, structural analysis revealed an altered conformation when bound to NAMPT, leading to weaker association and significantly lower cytotoxicity. This highlights the importance of combining structural data with computational analysis to predict the cellular efficacy of NAMPT inhibitors. These models are essential for the ongoing discovery of novel amide-containing NAMPT inhibitors.
Biochemical and Cellular Assay Systems
A variety of biochemical and cellular assays are employed to characterize the activity of GNE-617, from its direct effect on NAMPT to its downstream consequences on cellular metabolism and viability.
The initial identification and characterization of GNE-617 as a potent NAMPT inhibitor relied on biochemical assays, likely configured for high-throughput screening (HTS). These cell-free assays measure the enzymatic activity of NAMPT directly. Through such screening methods, GNE-617 was identified as a highly potent and specific inhibitor, demonstrating a half-maximal inhibitory concentration (IC₅₀) of 5 nM. This level of potency indicates a strong interaction between the compound and the NAMPT enzyme, a key characteristic for a successful therapeutic candidate.
A primary mechanism of action for NAMPT inhibitors is the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism. The effect of GNE-617 on cellular metabolite levels is quantified using highly sensitive analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Studies have shown that treatment with GNE-617 results in a greater than 95% reduction in NAD+ levels in both NAPRT1-proficient and -deficient cancer cell lines within 48 hours. The effective concentration causing a 50% reduction (EC₅₀) in NAD+ levels ranged from 0.54 to 4.69 nM across various cell lines. Consequent to NAD+ depletion, a reduction in cellular ATP is also observed, which can be measured using luminescent assays like the CellTiter-Glo Luminescent Cell Viability Assay. The EC₅₀ values for ATP reduction by GNE-617 were found to be between 2.16 and 9.35 nM. These quantitative measurements confirm the direct impact of GNE-617 on the cellular energy and redox state.
The ultimate therapeutic goal of an anticancer agent is to inhibit tumor cell growth and survival. The cytotoxic and anti-proliferative effects of GNE-617 are evaluated using a range of cellular assays. Commonly used methods include the CyQUANT Direct Cell Proliferation Assay, which measures nucleic acid content, and the CellTiter-Glo assay, which quantifies ATP as an indicator of cell viability. Colony formation assays are also used to assess the long-term impact of the inhibitor on cell proliferation.
GNE-617 has demonstrated potent antiproliferative effects across numerous cancer cell lines. For example, in a 96-hour viability assay, the EC₅₀ values for GNE-617 ranged from 1.82 to 5.98 nM. The majority of cell lines tested exhibit IC₅₀ values below 100 nM, with about half showing IC₅₀ values under 10 nM.
Table 2: Cellular Potency of GNE-617 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Measured Effect | EC₅₀/IC₅₀ (nM) |
|---|---|---|---|---|
| HCT-116 | Colorectal | Viability | Cell Viability | 1.82 |
| Colo205 | Colorectal | Viability | Cell Viability | 5.98 |
| Calu6 | Non-small cell lung | Viability | Cell Viability | 4.68 |
| PC3 | Prostate | Viability | Cell Viability | 2.16 |
| HT-1080 | Fibrosarcoma | Viability | Cell Viability | 3.32 |
| MiaPaCa-2 | Pancreatic | Viability | Cell Viability | 5.86 |
| U251 | Glioblastoma | Proliferation | Antiproliferation | 1.8 |
Data compiled from multiple sources. Assays and incubation times may vary between studies.
Preclinical Model Development
The preclinical evaluation of GNE-617 hydrochloride has leveraged sophisticated models to better predict clinical outcomes and understand mechanisms of action and resistance. These models aim to replicate the complex tumor microenvironment and the genetic heterogeneity observed in human cancers.
While many initial studies on GNE-617 utilized cell culture-derived xenograft models, research in the field has progressed to include more clinically relevant patient-derived xenograft (PDX) models. semanticscholar.org These models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better maintain the characteristics of the original human tumor, including its heterogeneity. For instance, a structurally related nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, GNE-618, was evaluated in patient-derived sarcoma and gastric tumor xenografts to test the effects of co-administering nicotinic acid. semanticscholar.org This approach is critical for translating findings from simpler models, as it was shown that nicotinic acid could reverse the in vivo efficacy of NAMPT inhibitors in these more complex, patient-representative models. semanticscholar.org The use of PDX models allows for a more accurate assessment of how a heterogeneous metabolic response to NAD+ depletion might occur, influenced by the unique molecular and genetic background of individual tumors. researchgate.net
A significant challenge in cancer therapy is the development of drug resistance. To proactively study this, researchers have developed models with specific mutations in the NAMPT enzyme. Continuous exposure of cancer cells to NAMPT inhibitors has been shown to result in acquired resistance, often through mutations in the NAMPT gene. oncotarget.com
Studies on the related inhibitor GNE-618 identified several key mutations that confer resistance, providing a blueprint for understanding potential resistance to GNE-617. nih.gov These mutations fall into two main categories based on their mechanism:
Allosteric Modulation : Mutation of the Ser165 residue to phenylalanine (S165F) or tyrosine (S165Y) was found to cause resistance. Structurally, these mutations lead to the unwinding of an α-helix involved in binding the NAMPT substrate 5-phosphoribosyl-1-pyrophosphate (PRPP), thereby allosterically affecting the enzyme's function and reducing inhibitor efficacy. nih.gov
Orthosteric Blocking : Mutations at the Gly217 residue (e.g., G217R, G217V, G217A) directly block the inhibitor from binding to the enzyme's active site. nih.gov
Specifically for GNE-617, cross-resistance has been observed in cell lines with the H191R mutation in NAMPT. oncotarget.com A colon cancer cell line (HCT116) made resistant to the NAMPT inhibitor FK866 harbored this H191R mutation and subsequently showed resistance to GNE-617, CHS-828, and STF-118804. oncotarget.com Interestingly, the degree of resistance conferred by the H191R mutation varied between different inhibitors, suggesting that the specific chemical structure of the inhibitor influences its interaction with the mutated enzyme. oncotarget.com These models are invaluable for designing next-generation NAMPT inhibitors that can evade these specific resistance mechanisms. nih.gov
| NAMPT Mutation | Mechanism of Resistance | Reported Resistance To |
| S165F/Y | Allosteric modulation of PRPP binding site | GNE-618 nih.gov |
| G217R/V/A | Orthosteric blocking of inhibitor binding | GNE-618 nih.gov |
| H191R | Prevents interaction with partner proteins | GNE-617, FK866, CHS-828 oncotarget.com |
Emerging Concepts and Unexplored Areas
Research into GNE-617 and NAMPT inhibition is expanding, pointing toward new therapeutic possibilities and a deeper understanding of cellular metabolism.
While the primary focus of GNE-617 research has been oncology, the fundamental role of NAMPT in NAD+ biosynthesis suggests potential relevance in other fields. Academic literature points to broader neurological implications of NAMPT inhibition. For example, research on a different NAMPT inhibitor, A4276, has shown it can protect axons from Wallerian degeneration, a process of axonal breakdown that occurs after injury or in neurodegenerative diseases. nih.gov This finding suggests a potential, though currently unexplored, application for NAMPT inhibitors in protecting against chemotherapy-induced peripheral neuropathy (CIPN). nih.gov Although direct studies with GNE-617 for non-oncological applications are not prominent, the on-target retinal toxicity observed in rats with GNE-617 and other NAMPT inhibitors highlights the critical role of the NAD+ salvage pathway in highly metabolic non-cancerous tissues. nih.gov This underscores the need for careful consideration of tissue-specific effects but also opens avenues to investigate the therapeutic modulation of this pathway in diseases characterized by metabolic dysregulation outside of cancer.
The mechanism of GNE-617 is intrinsically linked to cellular metabolism, and its effects reverberate through interconnected pathways. A key area of study is the interplay between the NAMPT-dependent NAD+ salvage pathway and alternative NAD+ production routes. oaepublish.com
Q & A
Q. What is the primary mechanism of action of GNE-617 hydrochloride, and how can researchers validate its target specificity in vitro?
this compound is a specific inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), with an IC50 of 5 nM in biochemical assays . To validate target specificity, researchers should:
- Perform dose-response experiments using recombinant NAMPT to confirm inhibition kinetics.
- Use orthogonal assays (e.g., cellular NAD<sup>+</sup> depletion assays) to link NAMPT inhibition to functional outcomes.
- Compare results with NAMPT-negative controls (e.g., CRISPR-knockout cell lines) to rule off-target effects.
Q. How should researchers design in vitro experiments to assess the therapeutic window of this compound in cancer models?
- Use cell viability assays (e.g., MTT or CellTiter-Glo) across multiple cancer cell lines (e.g., A549, where IC50 = 18.9 nM ).
- Include non-cancerous cell lines to evaluate selectivity.
- Measure NAD<sup>+</sup> levels post-treatment to correlate efficacy with target engagement.
Q. What are the critical parameters for ensuring reproducibility in NAMPT inhibition studies using this compound?
- Standardize cell culture conditions (e.g., passage number, media composition).
- Pre-treat cells with serum-free media if testing in low-nutrient conditions, as NAMPT activity is context-dependent .
- Validate compound stability in solution (e.g., DMSO stock aliquots stored at -20°C to prevent degradation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vivo efficacy and toxicity profiles of this compound, such as retinal toxicity observed in rodent models?
- Conduct species-specific toxicity studies: Rat models show retinal toxicity at high doses, while mice exhibit lower sensitivity .
- Compare pharmacokinetic profiles (e.g., Cmax, AUC) across species to identify safe dosing windows.
- Use imaging techniques (e.g., optical coherence tomography) to monitor retinal health during treatment .
Q. What methodological considerations are essential when transitioning from monolayer cell cultures to 3D tumor spheroids or xenograft models with this compound?
- Optimize compound penetration in 3D models by testing diffusion kinetics using fluorescent analogs.
- Monitor NAD<sup>+</sup> depletion kinetics in spheroids via LC-MS/MS, as stromal cells may alter metabolic dependencies .
- In xenografts, validate target engagement through tumor NAD<sup>+</sup> quantification and correlate with tumor regression.
Q. How should researchers analyze conflicting data between biochemical IC50 values (5 nM) and cellular IC50 values (18.9 nM in A549 cells)?
- Evaluate intracellular compound accumulation using mass spectrometry to assess bioavailability.
- Test the impact of serum proteins on compound activity (e.g., albumin binding may reduce effective concentrations) .
- Compare results under varying nutrient conditions, as NAMPT inhibition is more potent in low-nicotinamide environments .
Q. What strategies can mitigate off-target effects when combining this compound with other therapies (e.g., chemotherapeutics or radiation)?
- Use transcriptomic profiling (e.g., RNA-seq) to identify synergistic or antagonistic pathways.
- Perform combinatorial dose matrices to calculate synergy scores (e.g., Chou-Talalay method).
- Validate specificity with NAMPT-rescue experiments (e.g., exogenous NAD<sup>+</sup> supplementation) .
Data Presentation and Publication Guidelines
Q. How should researchers present dose-response and toxicity data for this compound in manuscripts to avoid redundancy?
- Summarize key efficacy/toxicity metrics in a table (e.g., IC50, LD50, therapeutic index).
- Use scatter plots for in vivo tumor growth curves and bar graphs for NAD<sup>+</sup> levels.
- Place raw datasets (e.g., pharmacokinetic parameters) in supplementary materials, adhering to journal templates .
Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?
- Clearly state experimental conditions (e.g., dosing schedule, vehicle controls).
- Discuss potential confounders (e.g., compound stability, model limitations).
- Provide raw data in supplemental files to enable meta-analyses .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in animal studies?
- Use personal protective equipment (PPE) validated for hydrochloride compounds (e.g., nitrile gloves, ANSell Chemical Resistance Guide ).
- Store the compound in airtight containers at -20°C, with access restricted to trained personnel .
- Follow institutional guidelines for waste disposal, as hydrochloride salts may require neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
